1-(Tert-butoxy)-3-chloropropan-2-one
Description
1-(Tert-butoxy)-3-chloropropan-2-one is a chlorinated ketone derivative featuring a tert-butoxy group at the 1-position and a chlorine atom at the 3-position.
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-chloro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |
InChI Key |
ZMMFMVOZYHYEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification process.
Industrial Production Methods
In industrial settings, the production of 1-(tert-butoxy)-3-chloropropan-2-one may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxy)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases such as potassium tert-butoxide facilitate elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
Substitution: Products include ethers or amines depending on the nucleophile.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids are formed.
Reduction: Alcohols are the main products.
Scientific Research Applications
1-(Tert-butoxy)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-3-chloropropan-2-one involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of various products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(tert-butoxy)-3-chloropropan-2-one with four structurally related compounds, focusing on molecular features, substituent effects, and functional group interactions.
1-(Tert-butoxy)-3-fluoropropan-2-one
- Structural Difference : Fluorine replaces chlorine at the 3-position.
- Reduced steric bulk (atomic radius of F = 0.64 Å vs. Cl = 0.99 Å) may improve solubility in polar solvents. Fluorinated analogs are often prioritized in drug discovery due to metabolic stability.
1,2,3-Trichloropropane
- Structural Difference : A fully chlorinated propane backbone lacking oxygen or ketone functionality.
- Key Implications: High chlorine content (three Cl atoms) increases lipophilicity and environmental persistence. Unlike the target compound, it lacks reactive ketone or ether groups, limiting its utility in synthetic chemistry.
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol
- Structural Difference : A silyl-protected alcohol (tert-butyldimethylsilyl group) replaces the tert-butoxy group, and the ketone is reduced to a secondary alcohol.
- Key Implications :
tert-Butyl Chloride (2-Chloro-2-methylpropane)
- Structural Difference : A simpler tertiary alkyl chloride without oxygen or ketone groups.
- Key Implications :
Data Table: Comparative Analysis
Research Findings and Functional Group Impact
- Chlorine vs. Fluorine : The chloro analog (target compound) offers moderate electron withdrawal and bulk, balancing reactivity and stability. Fluorine analogs prioritize metabolic stability but may require specialized handling.
- Ketone vs. Alcohol : The ketone group in the target compound enables nucleophilic attacks (e.g., Grignard reactions), whereas alcohol derivatives (e.g., silyl-protected compound) focus on protective strategies.
- Environmental and Safety Profiles : Chlorinated compounds like 1,2,3-trichloropropane highlight the importance of evaluating toxicity, suggesting that the target compound’s tert-butoxy group may reduce bioaccumulation risks compared to fully chlorinated analogs.
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